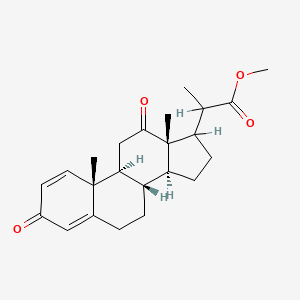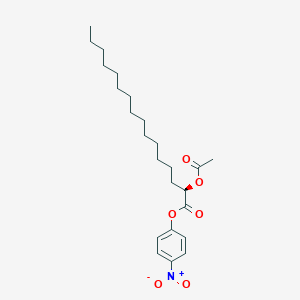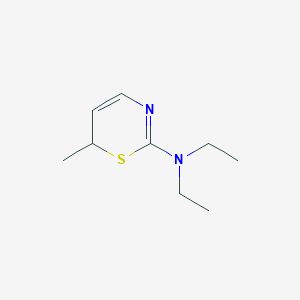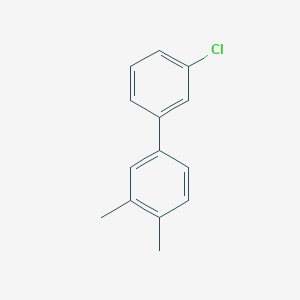
3'-Chloro-3,4-dimethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-3,4-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with chlorine and methyl groups as substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,4-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 3’-Chloro-3,4-dimethyl-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality and high throughput .
化学反应分析
Types of Reactions
3’-Chloro-3,4-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyls, quinones, and reduced biphenyl derivatives .
科学研究应用
3’-Chloro-3,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 3’-Chloro-3,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways. The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and methyl groups influence the reactivity and orientation of the substituents on the benzene rings . These interactions can affect the compound’s biological activity and its role in chemical processes.
相似化合物的比较
Similar Compounds
3,4’-Dimethyl-1,1’-biphenyl: Similar structure but lacks the chlorine substituent.
3,3’-Dimethylbiphenyl: Both methyl groups are on the same benzene ring.
4,4’-Dichlorobiphenyl: Contains chlorine substituents on both benzene rings.
Uniqueness
The presence of both electron-donating and electron-withdrawing groups on the benzene rings makes it a versatile compound for various chemical reactions and applications .
属性
CAS 编号 |
89346-61-2 |
|---|---|
分子式 |
C14H13Cl |
分子量 |
216.70 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,1-2H3 |
InChI 键 |
QFOIWJNTMVUZLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


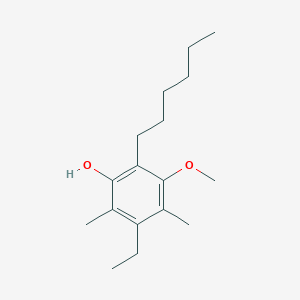
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)
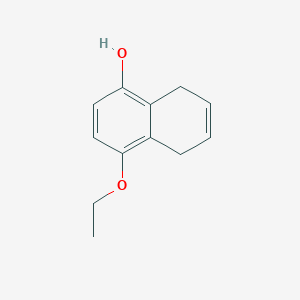

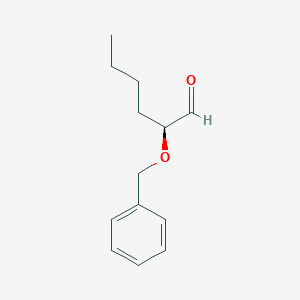
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
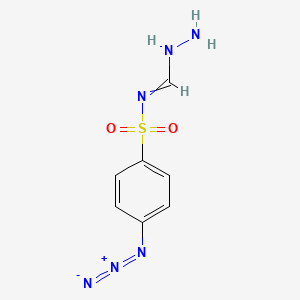
![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
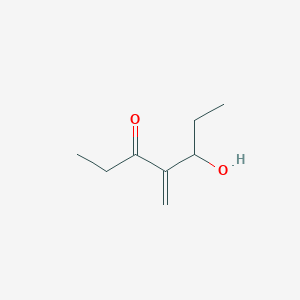
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
